An In-depth Technical Guide to the Synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine from Cyanuric Chloride
An In-depth Technical Guide to the Synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine from Cyanuric Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine, a versatile intermediate in medicinal chemistry and materials science. The synthesis proceeds via a temperature-controlled, sequential nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available and cost-effective cyanuric chloride. This document delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, discusses purification strategies, and presents methods for the analytical characterization of the final product. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic building block.
Introduction: The Significance of the s-Triazine Scaffold
The 1,3,5-triazine (s-triazine) ring is a privileged scaffold in organic synthesis, owing to the predictable and sequential reactivity of its chlorinated precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] The three chlorine atoms on the cyanuric chloride ring can be displaced by a variety of nucleophiles in a stepwise manner, allowing for the controlled synthesis of mono-, di-, and tri-substituted triazine derivatives.[2] This modularity enables the fine-tuning of the electronic, steric, and physicochemical properties of the resulting molecules, making the s-triazine core an exceptional platform for molecular design.[1]
Derivatives of s-triazine have found widespread applications, from herbicides and dyes to polymers.[2] In the realm of medicinal chemistry, the triazine core is present in numerous clinically approved drugs and experimental therapeutics for a range of diseases.[3] Specifically, 2-Chloro-4,6-dimorpholino-1,3,5-triazine serves as a crucial intermediate, often utilized as a peptide coupling reagent and a building block for more complex molecular architectures.[4][5] Its synthesis from cyanuric chloride is a foundational reaction for accessing a diverse array of functionalized triazines.
The Reaction Mechanism: A Tale of Temperature and Reactivity
The synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine from cyanuric chloride is a classic example of a nucleophilic aromatic substitution reaction. The inherent electrophilicity of the carbon atoms in the triazine ring, a consequence of the electron-withdrawing nature of the three nitrogen atoms, makes it susceptible to nucleophilic attack.[6]
The key to achieving the desired di-substituted product lies in the careful control of the reaction temperature. The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution.[2][6] The introduction of an electron-donating morpholino group deactivates the ring towards further nucleophilic attack, necessitating a higher temperature for the subsequent substitution.[6] This principle allows for the selective synthesis of mono-, di-, and tri-substituted products.
-
First Substitution: The displacement of the first chlorine atom by morpholine is a rapid reaction that can be carried out at low temperatures, typically between 0 and 5°C.[7]
-
Second Substitution: To replace the second chlorine atom, the reaction temperature is raised, often to room temperature or slightly above.[7]
-
Third Substitution: The final substitution requires more forcing conditions, such as heating to reflux, to overcome the decreased reactivity of the ring.[7]
The reaction proceeds through a concerted, two-stage process where the nucleophilic addition of morpholine is followed by the dissociation of the chloride leaving group. The intermediate Meisenheimer σ-complex is a high-energy transition state rather than a stable intermediate.[8] An acid scavenger, such as potassium carbonate or a tertiary amine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Caption: Reaction mechanism for the synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 0.027 mol scale) | Molar Equivalents |
| Cyanuric Chloride | 108-77-0 | 184.41 | 5.0 g | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 4.7 g (5.2 mL) | 2.0 |
| Potassium Carbonate | 584-08-7 | 138.21 | 11.25 g | 3.0 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, sufficient volume | - |
| Chloroform | 67-66-3 | 119.38 | For workup and chromatography | - |
| Methanol | 67-56-1 | 32.04 | For chromatography | - |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | For drying | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add cyanuric chloride (5.0 g, 0.027 mol) and potassium carbonate (11.25 g, 0.081 mol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a stirrable suspension.
-
First Nucleophilic Addition: Cool the reaction mixture to 0°C using an ice bath.
-
Morpholine Addition: Slowly add morpholine (4.7 g, 0.054 mol) to the cooled suspension.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature (approximately 25°C) and stir for 4-6 hours.[4]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., chloroform/methanol).
-
Workup - Filtration: Upon completion of the reaction, filter the mixture to remove the potassium carbonate and the potassium chloride byproduct.[4]
-
Workup - Solvent Removal: Remove the THF from the filtrate under reduced pressure using a rotary evaporator.[4]
-
Workup - Extraction: Dissolve the crude residue in chloroform and wash it with water (3 x 50 mL) in a separatory funnel to remove any remaining inorganic salts and water-soluble impurities.[4]
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[4]
Purification
The crude 2-Chloro-4,6-dimorpholino-1,3,5-triazine can be purified by column chromatography on silica gel using a chloroform/methanol solvent system as the eluent.[4] Alternatively, recrystallization from a suitable solvent such as a heptane or ethanol-water mixture can be employed.[9][10]
Caption: Experimental workflow for the synthesis and purification of 2-Chloro-4,6-dimorpholino-1,3,5-triazine.
Analytical Characterization
The identity and purity of the synthesized 2-Chloro-4,6-dimorpholino-1,3,5-triazine should be confirmed by a combination of spectroscopic and physical methods.
| Technique | Expected Results |
| Melting Point | 172-174 °C[4] |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.78 (br, 8H), 3.69-3.72 (m, 8H)[4] |
| ¹³C NMR (DMSO-d₆) | Expected signals for morpholine carbons (around 43 and 66 ppm) and triazine ring carbons (in the range of 164-171 ppm).[3] |
| Mass Spectrometry (ESI-HRMS) | Calculated for C₁₁H₁₆ClN₅O₂: 285.0993, found: 286.1156 (M + H)⁺[4] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-N stretching, C=N stretching of the triazine ring, and C-O-C stretching of the morpholine rings.[3] |
| Crystallography | The molecule possesses an approximate mirror plane, and both morpholine rings adopt chair conformations.[11] |
Safety and Handling
Cyanuric chloride is a toxic and corrosive substance that reacts with water.[8][12] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[6][9] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, flush the affected area with copious amounts of water.[9] All reagents and solvents should be handled according to standard laboratory safety procedures.
Conclusion
The synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine from cyanuric chloride is a robust and well-established procedure that provides access to a valuable synthetic intermediate. By carefully controlling the reaction temperature, a high yield of the desired di-substituted product can be achieved. This guide provides the necessary theoretical background and practical details to enable researchers to successfully synthesize, purify, and characterize this important compound for its application in drug discovery and materials science.
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